Competitive Inhibition of Arginyl-tRNA Synthetase: Canavanine vs. L-Arginine
Canavanine acts as a competitive inhibitor of L-arginine for activation by arginyl-tRNA synthetase. In an assay using tRNA and synthetases from whole chick embryos, canavanine demonstrated a specific and quantifiable affinity for the enzyme's active site [1].
| Evidence Dimension | Affinity for arginyl-tRNA synthetase active site |
|---|---|
| Target Compound Data | Ki = 35 µM |
| Comparator Or Baseline | L-Arginine, Km = 2.5 µM |
| Quantified Difference | 14-fold lower affinity than the native substrate, L-arginine |
| Conditions | In vitro assay with tRNA and synthetases prepared from whole chick embryos. |
Why This Matters
This 14-fold difference quantifies canavanine's ability to competitively engage the arginine activation machinery, a prerequisite for its subsequent incorporation into proteins, which is the basis for its unique antimetabolic activity.
- [1] Uitto, J., & Prockop, D. J. (1980). Effect of the arginine analog, canavanine, on the synthesis and secretion of procollagen. Archives of Biochemistry and Biophysics, 201(1), 187-195. View Source
